molecular formula C19H17N3O2S B2750668 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-75-2

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2750668
CAS No.: 536707-75-2
M. Wt: 351.42
InChI Key: XPEVKKCXRFDKRW-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindole class of heterocyclic scaffolds, characterized by a fused pyrimidine-indole core. Its structure features:

  • A 4-methoxyphenyl group at position 3, contributing electron-donating effects via the methoxy substituent.
  • Its molecular formula is inferred as C₁₉H₁₇N₃O₂S (MW ≈ 359.4 g/mol) based on analogous compounds .

Properties

IUPAC Name

2-ethylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-25-19-21-16-14-6-4-5-7-15(14)20-17(16)18(23)22(19)12-8-10-13(24-2)11-9-12/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVKKCXRFDKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of this compound with suitable reagents can yield the desired compound. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high yield while minimizing waste and energy consumption. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations .

Chemical Reactions Analysis

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the choice of oxidizing agent.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical and biological properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfoxides, while reduction with sodium borohydride can produce amines .

Scientific Research Applications

2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, the compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development. Research has indicated its potential use in treating bacterial infections, cancer, and other diseases .

In industry, the compound’s properties make it useful in the development of new materials and chemical processes. Its stability and reactivity allow for its incorporation into various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell division, making it effective against bacterial infections .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and the functional groups present. Research has shown that the compound can interact with multiple targets, leading to a range of biological activities .

Comparison with Similar Compounds

Variations in the Sulfanyl Group (Position 2)

The sulfanyl group at position 2 modulates lipophilicity and steric bulk:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) LogP (Predicted) Key Differences vs. Target Compound Source
Target Compound Ethylsulfanyl (SC₂H₅) ~359.4 ~3.5* Reference
3-(4-Methoxyphenyl)-2-(propylsulfanyl) Propylsulfanyl (SC₃H₇) 373.45 ~4.0* +1 CH₂ group; higher lipophilicity
3-(4-Ethoxyphenyl)-2-(propylsulfanyl) Propylsulfanyl (SC₃H₇) 387.48 ~4.5* Ethoxy (vs. methoxy) increases LogP
3-Phenyl-2-(propylsulfanyl) Propylsulfanyl (SC₃H₇) 343.42 ~3.8* Phenyl (no methoxy); reduced electron donation
2-Phenacylsulfanyl (C₆H₅COCH₂S) Phenacylsulfanyl 492.97 ~4.2 Bulky aromatic group; potential π-π interactions

Notes:

  • Propylsulfanyl analogues (e.g., ) exhibit increased lipophilicity compared to ethylsulfanyl, which may enhance membrane permeability but reduce solubility.

Modifications to the Aryl Group (Position 3)

The aryl group at position 3 affects electronic properties and steric interactions:

Compound Name Substituent (Position 3) Key Differences vs. Target Compound Source
Target Compound 4-Methoxyphenyl Reference
3-[2-(3,4-Dimethoxyphenyl)ethyl] 3,4-Dimethoxyphenethyl Additional methoxy; enhanced solubility/electron donation
3-(3-Methoxyphenyl) 3-Methoxyphenyl Meta-methoxy; altered dipole moment
3-[3-(Trifluoromethyl)phenyl] 3-Trifluoromethylphenyl Strong electron-withdrawing group; metabolic stability
3-(4-Chlorophenyl) 4-Chlorophenyl Electron-withdrawing Cl; potential toxicity concerns

Notes:

  • 3,4-Dimethoxyphenyl derivatives () show improved solubility due to polar methoxy groups.
  • Trifluoromethylphenyl substituents () enhance metabolic stability and electron-withdrawing effects.

Complex Substituents and Hybrid Structures

Some analogues incorporate advanced functional groups for targeted interactions:

Compound Name Key Features Source
2-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} (C₃H₆NCOCH₂S) Pyrrolidinyl group introduces basicity; potential for H-bonding
2-{[2-(4-Phenylpiperazin-1-yl)-2-oxoethyl]sulfanyl} Piperazine moiety enhances CNS penetration
2-{[(Naphthalen-1-yl)methyl]sulfanyl} Naphthyl group increases aromatic surface area for binding

Notes:

  • Piperazine-containing derivatives () are designed for central nervous system (CNS) targets due to improved blood-brain barrier penetration.
  • Naphthyl groups () may enhance binding to hydrophobic pockets in enzymes or receptors.

Data Table: Selected Pyrimidoindole Analogues

CAS Number Substituent (Position 2) Substituent (Position 3) Molecular Weight (g/mol) LogP
536715-50-1 Phenacylsulfanyl 4-Chlorophenyl 492.97 4.2
536708-12-0 Pyrrolidinyl-oxoethylsulfanyl 4-Ethoxyphenyl 448.50 4.2
536715-73-8 Piperazinyl-oxoethylsulfanyl 3-Trifluoromethylphenyl 536.72 5.1
536703-99-8 Propylsulfanyl Phenyl 343.42 3.8

Biological Activity

The compound 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O1S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This structure features an ethylsulfanyl group and a methoxyphenyl moiety, which are believed to contribute to its biological properties.

Kinase Inhibition

Recent studies have highlighted the role of pyrimidoindoles in inhibiting various kinases, which are crucial in regulating cellular processes such as proliferation and survival. For instance, compounds similar to this compound have shown significant inhibitory effects on serine/threonine kinases like CK1δ/ε and DYRK1A. These kinases are implicated in several diseases, including cancer and neurodegenerative disorders.

  • Inhibitory Activity : Compounds within this chemical class have demonstrated IC50 values in the micromolar range against various kinases. For example:
    • CK1δ/ε: IC50 values around 0.6 to 7.6 μM.
    • DYRK1A: IC50 values ranging from 1.5 to 3.1 μM.

This suggests that modifications in the chemical structure can significantly influence kinase selectivity and potency.

Antiproliferative Activity

The antiproliferative properties of this compound were evaluated using various cancer cell lines. The results indicated that:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound exhibited dose-dependent inhibition of cell proliferation with notable efficacy at concentrations between 10-50 µM.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Study 1: Kinase Inhibition Profile

A comprehensive study conducted by researchers focused on evaluating the kinase inhibition profile of several pyrimidoindole derivatives. The study concluded that:

  • Selectivity : The compound showed selectivity towards CK1δ/ε over other tested kinases such as CDK5 and GSK3α/β.
  • Significance : This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Study 2: In Vivo Efficacy

In vivo studies were performed using mouse models to assess the anti-tumor efficacy of the compound. Key findings included:

  • Tumor Growth Inhibition : A significant reduction in tumor volume was observed with daily administration at a dose of 100 mg/kg.
  • Safety Profile : No acute toxicity was noted at this dosage level.

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